Cas no 121822-32-0 (L-Valinamide,N-acetyl-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-valyl- (9CI))
121822-32-0 structure
Product Name:L-Valinamide,N-acetyl-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-valyl- (9CI)
Numero CAS:121822-32-0
MF:C38H58N10O12
MW:846.92692899704
CID:137049
PubChem ID:5139561
Update Time:2025-06-08
L-Valinamide,N-acetyl-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-valyl- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Valinamide,N-acetyl-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-valyl- (9CI)
- 2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]ami
- AC-SER-GLN-ASN-TYR-PRO-VAL-VAL-NH2
- Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide
- AC-SER-GLN-ASN-TYR-PRO-VAL-VAL-NH2: AC-SQNYPVV-NH2
- 121822-32-0
- 2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide
- DTXSID30408691
-
- Inchi: 1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)
- Chiave InChI: XYZIULLGTDZPIP-UHFFFAOYSA-N
- Sorrisi: O=C(C1CCCN1C(C(CC1C=CC(=CC=1)O)NC(C(CC(N)=O)NC(C(CCC(N)=O)NC(C(CO)NC(C)=O)=O)=O)=O)=O)NC(C(NC(C(N)=O)C(C)C)=O)C(C)C
Proprietà calcolate
- Massa esatta: 846.42400
- Massa monoisotopica: 846.42356732g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 60
- Conta legami ruotabili: 23
- Complessità: 1580
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.9
- Superficie polare topologica: 365Ų
Proprietà sperimentali
- PSA: 364.64000
- LogP: 0.16910
L-Valinamide,N-acetyl-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-valyl- (9CI) Informazioni sulla sicurezza
- WGK Germania:3
L-Valinamide,N-acetyl-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-valyl- (9CI) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE33842-5mg |
AC-SER-GLN-ASN-TYR-PRO-VAL-VAL-NH2 |
121822-32-0 | >96% | 5mg |
$246.00 | 2024-04-20 |
L-Valinamide,N-acetyl-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-valyl- (9CI) Letteratura correlata
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
121822-32-0 (L-Valinamide,N-acetyl-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-valyl- (9CI)) Prodotti correlati
- 113274-56-9(Hirudin (54-65) (desulfated) Trifluoroacetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso